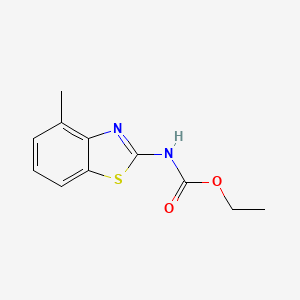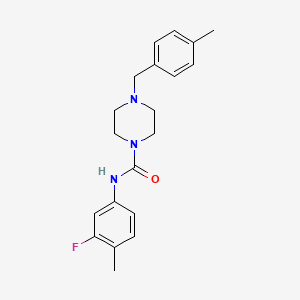
6-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
6-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MEQ, and it is a quinoline derivative that has been synthesized through various methods. MEQ has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mechanism of Action
MEQ acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes, including neurotransmission, inflammation, and apoptosis. MEQ has been shown to have a high affinity for this receptor, and it binds to it in a competitive manner. By blocking the α7 nAChR, MEQ inhibits the downstream signaling pathways that are involved in neurological and immunological processes.
Biochemical and Physiological Effects:
MEQ has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. MEQ has been shown to inhibit the growth of cancer cells in vitro, and it has been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
MEQ has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a variety of methods. It has a high affinity for the α7 nAChR, making it a useful tool for studying the downstream signaling pathways that are involved in neurological and immunological processes. However, there are also some limitations to the use of MEQ in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its selectivity for the α7 nAChR may limit its usefulness in studying other receptors and pathways.
Future Directions
There are several future directions for the study of MEQ. One area of research is the development of MEQ analogs that have improved pharmacological properties. Another area of research is the study of MEQ in animal models of neurological and immunological disorders. Additionally, the use of MEQ in combination with other compounds may have synergistic effects that could be useful in the treatment of a range of diseases. Further research is needed to fully understand the potential applications of MEQ in scientific research.
Scientific Research Applications
MEQ has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. MEQ has been shown to have neuroprotective effects and to improve cognitive function in animal models. It has also been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
6-methyl-N-(2-phenylethyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-9-10-22-20(14-17)21(15-23(27-22)19-8-5-12-25-16-19)24(28)26-13-11-18-6-3-2-4-7-18/h2-10,12,14-16H,11,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVEMQCYAMUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)
![1-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4653355.png)
![N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4653362.png)

![8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4653376.png)



![N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4653396.png)

![N-(5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4653414.png)
![4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4653423.png)
![N-(3-methoxyphenyl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4653435.png)
![4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4653443.png)